1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is a heterocyclic compound that features a unique fused ring system. This compound is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. It belongs to a broader class of pyrrolo-triazine derivatives, which have been explored for their pharmacological properties.
The compound is classified under the category of thiatriazines, which are characterized by the presence of sulfur and triazole moieties within their structure. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine and is associated with the chemical identifier CAS 745828-37-9. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
The synthesis of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine generally involves several key steps:
For instance, one reported method involves using specific reagents that facilitate the formation of the thiatriazine framework through nucleophilic substitutions and cycloadditions.
The molecular structure of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine can be described as follows:
The molecular formula is C₇H₅N₃S, indicating a relatively low molecular weight which may contribute to its biological activity.
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine is known to participate in various chemical reactions:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine primarily relates to its biological activity. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism includes:
Further research is required to elucidate the precise mechanisms at play and to confirm its efficacy in clinical settings .
The physical properties of 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine include:
Chemical properties include:
Data on melting point and boiling point are not widely available but are essential for practical applications in synthesis and formulation.
1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine has several potential applications in scientific research:
Ongoing research continues to explore its full potential across these domains .
The exploration of 1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine scaffolds originated from efforts to synthesize nitrogen-sulfur-rich heterocycles with enhanced bioactivity. Initial routes, reported as early as 2017, relied on condensation reactions between N-triazol-3-ylamidines and thionyl chloride in the presence of pyridine catalysts. This method enabled the construction of the fused thiatriazine ring under reflux conditions in dioxane, yielding [1,2,4]triazolo[4,3-b][1,2,4,6]thiatriazine 1-oxides (e.g., compounds 3a–h) with moderate to excellent efficiency (typically 65–80% yields) [5]. Key structural features facilitating biological activity—such as the sulfoxide moiety and electron-deficient triazine ring—were incorporated during these foundational syntheses. Characterization via ¹H/¹³C NMR and mass spectrometry confirmed regioselective cyclization, establishing the scaffold’s chemical robustness [5]. Parallel work optimized halogenation at the C-7 position of pyrrolotriazine precursors using N-bromosuccinimide (NBS), achieving regioselectivity ratios of ~5:1 (C-7 vs. C-5) [8]. These early approaches emphasized functional group tolerance, enabling derivatives with halogens (Cl, Br, I), cyano groups, or alkyl chains—critical for subsequent structure-activity relationship (SAR) profiling.
Table 1: Early Synthetic Milestones for Thiatriazine Derivatives
Year | Key Method | Notable Compounds | Yield (%) | Significance |
---|---|---|---|---|
2017 | SOCl₂/pyridine cyclization of N-triazolylamidines | [1,2,4]Triazolo[4,3-b]thiatriazines | 65–80 | Established core scaffold regiochemistry |
2020 | NBS bromination of pyrrolotriazines | 7-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | ~70 | Enabled C–C coupling for kinase inhibitor development |
2024 | Cu(I)-catalyzed [3+2] cycloaddition | Triazolothiadiazine-triazoles (e.g., 7h, 8d) | 60–85 | Introduced triazole "hinges" for EGFR inhibition |
The scaffold’s journey into kinase inhibition began with structural parallels to pyrrolo[2,1-f][1,2,4]triazine C-nucleosides, initially studied as antiviral agents. These compounds—exemplified by 4-aza-7,9-dideazaadenine ribosides—demonstrated potent cytotoxicity against cancer cell lines (IC₅₀ values of 0.2–5 μM) by mimicking purine nucleosides and disrupting RNA synthesis [1] [4]. However, their metabolic instability prompted hybridization with kinase-inhibitory pharmacophores. Researchers leveraged the scaffold’s planar, electron-deficient triazine ring to target ATP-binding sites in kinases. This strategic shift culminated in compounds like 7h and 8d, where thiatriazine cores were fused with 1,2,3-triazole units, enhancing hydrogen-bonding interactions with kinase hinge regions (e.g., EGFR’s Met793) . Avapritinib’s success—a pyrrolotriazine-based kinase inhibitor approved for gastrointestinal stromal tumors—validated this design principle, demonstrating sub-nanomolar potency against PDGFRα mutants [3] [6]. The scaffold’s adaptability enabled modular synthesis: halogen atoms at C-7 facilitated Suzuki couplings to introduce aryl groups, improving hydrophobic pocket binding in kinases like ALK and MET [8].
1H-Pyrrolo[2,1-c][1,2,4,6]thiatriazines excel as platforms for multitargeted agents due to their capacity for diverse substitutions. Hybridization strategies, such as appending 1,2,3-triazole "arms" to the thiatriazine core, yielded compounds like 8d, which simultaneously inhibit EGFR (IC₅₀ = 38 nM) and exhibit anti-breast cancer activity against MDA-MB-231 cells (IC₅₀ = 1.7 μM) . This dual activity stems from the triazole’s ability to engage in π-stacking and hydrogen bonding across distinct enzymatic pockets. Similarly, introducing cyano groups at C-7 enhanced norovirus RdRp inhibition (EC₅₀ values <1 μM) while maintaining kinase activity, underscoring the scaffold’s versatility [1] [8]. Computational studies confirm that electron-withdrawing substituents (e.g., -CN, -CF₃) fine-tune electron density across the thiatriazine ring, enabling selective polarization for disparate targets—from viral polymerases to tyrosine kinases [6] . Current efforts focus on "smart" hybrids like triazolothiadiazine-triazoles, which leverage the sulfur atom’s hydrophobicity and the triazole’s dipole moment for balanced polypharmacology .
Table 2: Multitargeted Thiatriazine Derivatives in Oncology and Antiviral Therapy
Compound | Structural Features | Primary Targets | Biological Activity | Reference |
---|---|---|---|---|
7h | 4-Nitrophenyl-triazole appendage | EGFR | IC₅₀ = 42 nM; MCF-7 IC₅₀ = 1.9 μM | |
8d | Morpholine-thiadiazine fusion | EGFR/VEGFR2 | MDA-MB-231 IC₅₀ = 1.7 μM; kinase inhibition | |
CN-ribose | 7-Cyano-pyrrolotriazine C-nucleoside | Norovirus RdRp/host kinases | RdRp IC₅₀ = 0.8 μM; broad-spectrum antiviral | [1] |
Avapritinib* | Pyrrolotriazine-amine | PDGFRα/Kit | Tumor regression in GIST models | [3] |
*Avapritinib contains a pyrrolotriazine core but not thiatriazine; included for mechanistic comparison.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: